molecular formula C11H15NO B13155276 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol

1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13155276
M. Wt: 177.24 g/mol
InChI Key: PZHWGICWNJEDPY-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that features an indane structure with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of indanone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Indanone derivatives.

    Reduction: Saturated indane derivatives.

    Substitution: Amides, secondary amines.

Scientific Research Applications

1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological research.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Similar in having an aminoethyl group but differs in the core structure.

    1-(2-aminoethyl)piperazine: Shares the aminoethyl group but has a piperazine ring instead of an indane structure.

Uniqueness

1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indane core, which imparts specific chemical and biological properties that are distinct from other compounds with similar functional groups. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2-aminoethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H15NO/c12-8-7-11(13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2

InChI Key

PZHWGICWNJEDPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(CCN)O

Origin of Product

United States

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